molecular formula C11H11N5OS B11512181 3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile

3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile

Cat. No.: B11512181
M. Wt: 261.31 g/mol
InChI Key: OGQPLRUSBKMGTK-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile is a chemical compound with the molecular formula C11H11N5OS. This compound features a tetrazole ring, a methoxyphenyl group, and a propionitrile moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Propionitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile involves its interaction with specific molecular targets. The tetrazole ring and methoxyphenyl group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with 3-[1-(4-Methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-propionitrile, particularly the presence of methoxyphenyl groups and a nitrogen-containing ring.

    Other Tetrazole Derivatives: Compounds with tetrazole rings and various substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, methoxyphenyl group, and propionitrile moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H11N5OS

Molecular Weight

261.31 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanenitrile

InChI

InChI=1S/C11H11N5OS/c1-17-10-5-3-9(4-6-10)16-11(13-14-15-16)18-8-2-7-12/h3-6H,2,8H2,1H3

InChI Key

OGQPLRUSBKMGTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCCC#N

Origin of Product

United States

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